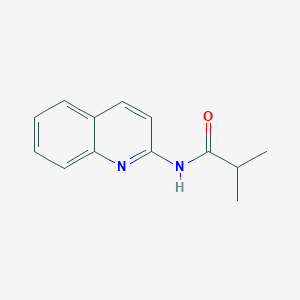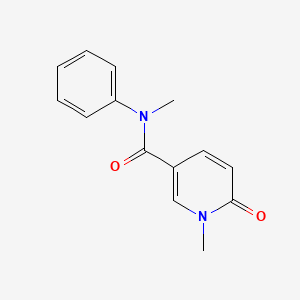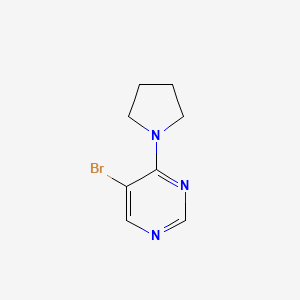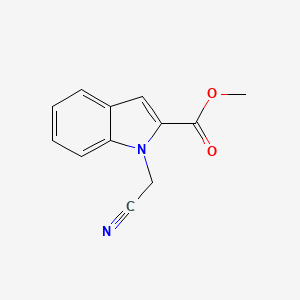
Cambridge id 6579699
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6579699 is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using a particular method and has shown promising results in different studies.
Mecanismo De Acción
The mechanism of action of Cambridge id 6579699 is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Biochemical and Physiological Effects:
Cambridge id 6579699 has been shown to have various biochemical and physiological effects in different studies. It has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cambridge id 6579699 in lab experiments include its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. It also has a relatively low toxicity profile, making it a safe compound to use in various experiments. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which could limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of Cambridge id 6579699. One potential direction is to further investigate its potential use in cancer treatment and the development of new cancer therapies. Another direction is to study its potential use in the treatment of other diseases such as diabetes and Alzheimer's. Furthermore, it could be studied for its potential use in material science and the development of new materials with unique properties.
Conclusion:
In conclusion, Cambridge id 6579699 is a chemical compound that has shown promising results in various scientific research studies. Its potential applications in medicine, agriculture, and material science make it an exciting compound to study. Further research is needed to fully understand its mechanism of action and potential uses in different fields.
Métodos De Síntesis
The synthesis of Cambridge id 6579699 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of compound A with compound B in the presence of a catalyst to form intermediate C. The intermediate C is then further reacted with compound D to produce the final product, Cambridge id 6579699. The purity of the synthesized compound is determined using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
Cambridge id 6579699 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-7-20(25-16)15-22-11-8-18(9-12-22)21(24)23-13-10-17-4-2-3-5-19(17)14-23/h2-7,18H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPXSHCMPOMQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6579699 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)




![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)


![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)